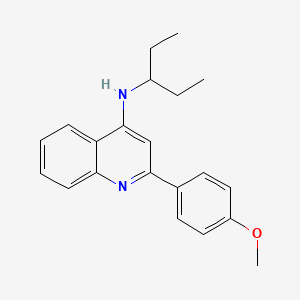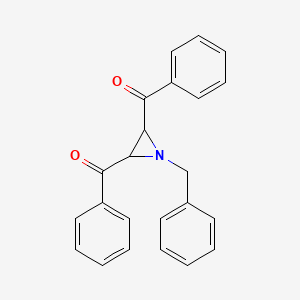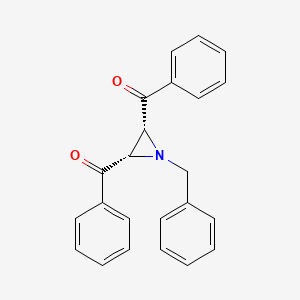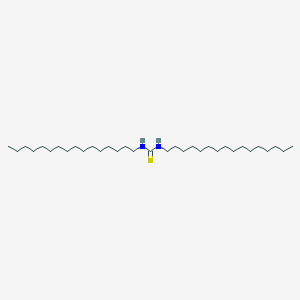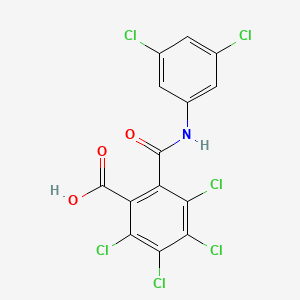![molecular formula C16H14Cl4N2O B11950623 N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide is a synthetic organic compound with the molecular formula C16H14Cl4N2O It is characterized by the presence of a benzylamino group, a trichloroethyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-benzyl-2,2,2-trichloroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroethyl group.
Oxidation and Reduction: The benzylamino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of benzylamine derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The trichloroethyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-phenylacetamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
Uniqueness
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which may impart distinct chemical and biological properties compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H14Cl4N2O |
|---|---|
Molecular Weight |
392.1 g/mol |
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C16H14Cl4N2O/c17-13-9-5-4-8-12(13)14(23)22-15(16(18,19)20)21-10-11-6-2-1-3-7-11/h1-9,15,21H,10H2,(H,22,23) |
InChI Key |
AOKSARDXSZOHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)

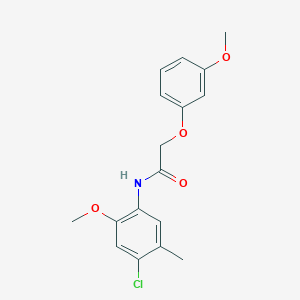
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
